1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide is a chemical compound belonging to the imidazo[1,5-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with formaldehyde and dimethylamine, followed by cyclization to form the imidazo[1,5-a]pyridine core. The hydroxymethyl group is introduced through subsequent reactions involving formaldehyde and appropriate reagents.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The imidazo[1,5-a]pyridine ring can be reduced under specific conditions to yield partially or fully saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the hydroxymethyl group.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Saturated imidazo[1,5-a]pyridine derivatives.
Substitution: Various substituted imidazo[1,5-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another fused bicyclic compound with similar structural features but different substitution patterns.
Pyridine-3-carboxamide: A simpler analog lacking the imidazole ring.
Imidazole derivatives: Compounds containing the imidazole ring but with different substituents.
Uniqueness: 1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1-(hydroxymethyl)-N,N-dimethylimidazo[1,5-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C11H13N3O2/c1-13(2)11(16)10-12-8(7-15)9-5-3-4-6-14(9)10/h3-6,15H,7H2,1-2H3 |
InChI Key |
WXSATLMDEROJEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC(=C2N1C=CC=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.